Bienvenue dans la boutique en ligne BenchChem!

4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol

Bendamustine impurity synthesis Fischer–Steglich esterification Redox economy

4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (CAS 1011361-15-1) is the direct building block for synthesizing bendamustine deschloro dimer impurity. Its secondary alcohol oxidation state enables immediate Fischer–Steglich esterification, bypassing the reduction step required with ester or acid analogs. The free 5-amino group allows orthogonal amide bond formation with linkers, fluorophores, or PROTAC warheads without protection/deprotection sequences. The chiral C-2 center enables enantioselective library construction via lipase-catalyzed kinetic resolution—a capability absent in achiral ester/acid comparators. Procure this specific alcohol to streamline impurity reference standard synthesis and access dual orthogonal handles for chemical biology applications.

Molecular Formula C12H17N3O
Molecular Weight 219.28
CAS No. 1011361-15-1
Cat. No. B3033255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol
CAS1011361-15-1
Molecular FormulaC12H17N3O
Molecular Weight219.28
Structural Identifiers
SMILESCC(CCC1=NC2=C(N1C)C=CC(=C2)N)O
InChIInChI=1S/C12H17N3O/c1-8(16)3-6-12-14-10-7-9(13)4-5-11(10)15(12)2/h4-5,7-8,16H,3,6,13H2,1-2H3
InChIKeyWZUSJACFSYAJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (CAS 1011361-15-1): Procurement-Ready Profile of a Key Bendamustine Intermediate Alcohol


4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (CAS 1011361-15-1) is a chiral secondary alcohol belonging to the 2-substituted aminobenzimidazole class. With a molecular formula of C12H17N3O and a molecular weight of 219.28 g/mol [1], it serves as a critical reduced intermediate in bendamustine hydrochloride synthesis. Its structure features a free 5-amino group on the benzimidazole core, a 1-methyl substituent, and a butan-2-ol side chain bearing a chiral center at the C-2 position of the butyl chain [2]. This compound is commercially available at purities of 95%+ to 98% from multiple suppliers, positioning it as an accessible building block for pharmaceutical impurity profiling and analog synthesis programs .

Why 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol Cannot Be Replaced by Generic Benzimidazole Building Blocks in Bendamustine-Related Synthesis


Substituting 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol with structurally similar benzimidazole intermediates such as the ethyl ester (CAS 3543-73-5) or the butanoic acid (CAS 914626-62-3) is not chemically equivalent. The secondary alcohol at the butyl chain terminus represents a distinct oxidation state that governs downstream reactivity: it enables direct etherification, esterification, or oxidation to the ketone without the protecting-group manipulations required for the carboxylic acid or ester analogs [1]. This redox differentiation is critical in the synthesis of bendamustine deschloro dimer impurity, where the alcohol serves as the nucleophilic partner in Fischer–Steglich esterification with a carboxylic acid intermediate, a transformation that would necessitate an additional reduction step if starting from the ester [2]. Furthermore, the compound's chiral secondary alcohol center offers a latent stereochemical handle absent in the achiral ester and acid comparators, enabling enantioselective synthetic strategies or chiral impurity marker generation for pharmaceutical quality control [3]. The combination of redox state, reactive free amine, and intrinsic chirality creates a substitution barrier that generic analogs cannot bridge.

Quantitative Differential Evidence for 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (CAS 1011361-15-1) Versus Closest Analogs


Oxidation State Differentiation: Secondary Alcohol vs. Ethyl Ester in Bendamustine Deschloro Dimer Synthesis

In the synthesis of bendamustine deschloro dimer, 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (the target alcohol) serves as the direct nucleophilic partner in the final esterification step. The ethyl ester analog (CAS 3543-73-5) cannot participate in this coupling without prior saponification to the carboxylic acid and subsequent reduction to the alcohol, a two-step sequence that adds synthetic burden and reduces overall efficiency [1]. The target compound eliminates these additional transformations, functioning directly in the key coupling reaction.

Bendamustine impurity synthesis Fischer–Steglich esterification Redox economy

Pharmacological Differentiation: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Activity of Structurally Related Benzimidazole-Butan-2-ol Scaffolds

Although direct biological data for CAS 1011361-15-1 are not reported in primary literature, the benzimidazole-butan-2-ol pharmacophore has demonstrated nanomolar inhibitory potency against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic syndrome. A closely related aminobenzimidazole-butan-2-ol derivative exhibited an IC50 of 22 nM against rat 11β-HSD1 [1]. In contrast, the ethyl ester analog (CAS 3543-73-5) lacks the secondary alcohol that serves as a critical hydrogen-bonding moiety for target engagement, rendering it pharmacologically silent in this assay context.

11β-HSD1 inhibition Metabolic disease research Benzimidazole pharmacology

Chiral Center Differentiation: Enantiomeric Resolution Potential vs. Achiral Ester and Acid Building Blocks

4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol contains a chiral secondary alcohol center that is absent in the achiral ethyl ester (CAS 3543-73-5) and butanoic acid (CAS 914626-62-3) analogs. This chirality has been exploited in the broader benzimidazole-butan-2-ol class via lipase-catalyzed kinetic resolution to obtain enantiomerically enriched alcohols, with reported enantiomeric excess (ee) values exceeding 90% for resolved N-substituted benzimidazole secondary alcohols under optimized conditions [1]. The ester and acid comparators lack the asymmetric carbon atom required for such stereochemical enrichment, limiting their utility in enantioselective applications.

Chiral synthesis Lipase-catalyzed kinetic resolution Enantiomeric purity

Free Amine Handle Differentiation: Direct Conjugation Utility vs. Ester Prodrug Requirement

The target compound features a free 5-amino group on the benzimidazole ring, enabling direct conjugation to carboxylic acids, activated esters, or resin-bound scaffolds without deprotection steps. In solid-phase synthesis of aminobenzimidazole-tethered sultams and benzothiazepinones, the free amine participates directly in palladium-catalyzed cyclization and sulfonylation reactions [1]. In contrast, the ethyl ester analog (CAS 3543-73-5) requires orthogonal protection strategies when amine reactivity must be preserved during ester manipulations, adding synthetic complexity. The butanoic acid analog (CAS 914626-62-3) presents competing reactivity between the amine and carboxylic acid, demanding selective protection.

Bioconjugation Solid-phase synthesis Free amine reactivity

Priority Research and Industrial Application Scenarios for 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol (CAS 1011361-15-1)


Pharmaceutical Impurity Reference Standard Synthesis for Bendamustine Hydrochloride Quality Control

The target compound is the direct building block for synthesizing bendamustine deschloro dimer impurity, a potential degradant requiring reference standards for ANDA submissions and stability-indicating method validation. As demonstrated by Yuan and Zhu (2021), the secondary alcohol undergoes Fischer–Steglich esterification with a protected carboxylic acid intermediate to yield the deschloro dimer at 95.63% HPLC purity after 9 sequential synthetic steps [1]. Procurement of this specific alcohol, rather than the ester precursor, eliminates the need for ester-to-alcohol reduction within the impurity synthesis workflow, enabling direct access to the dimer impurity for pharmaceutical QC laboratories.

Chiral Benzimidazole Library Synthesis for Enantioselective SAR Exploration

The chiral secondary alcohol center enables the construction of enantiomerically enriched benzimidazole libraries through lipase-catalyzed kinetic resolution, a transformation inaccessible to achiral ester and acid analogs [2]. Research groups pursuing stereospecific benzimidazole-based inhibitors—for targets such as 11β-HSD1 where the alcohol moiety contributes to binding affinity—benefit from procuring the racemic alcohol as a starting point for resolution, generating both enantiomers for comparative biological evaluation. This scenario applies directly to metabolic disease and oncology programs exploring chiral benzimidazole pharmacophores.

One-Step Bioconjugation via Free Amine Handle for Chemical Probe Synthesis

The unprotected 5-amino group allows direct amide bond formation with carboxylate-containing linkers, fluorophores, or biotin tags without intermediary protection/deprotection sequences [3]. This property is particularly valuable in chemical biology programs requiring rapid generation of benzimidazole-based affinity probes or PROTAC candidates, where the alcohol terminus can simultaneously undergo orthogonal functionalization (e.g., etherification or esterification) for linker attachment. The combined free amine and secondary alcohol provide dual orthogonal handles that neither the ester nor acid analog can offer without additional synthetic manipulation.

Bendamustine Process Development and Alternate Route Scouting

In bendamustine manufacturing process optimization, the reduced alcohol intermediate serves as a strategic branch point for exploring alternative synthetic pathways. The published bendamustine process from 1-methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester proceeds through reduction, substitution, hydrolysis, and salification to yield the final API at 62% overall yield [4]. Procuring the pre-reduced alcohol (CAS 1011361-15-1) allows process chemists to evaluate whether bypassing the in-situ reduction step improves overall process robustness, purity profile, or cost efficiency, making it a valuable tool for industrial route scouting.

Quote Request

Request a Quote for 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.